molecular formula C10H11BrO2 B13928993 1-(5-Bromo-3-methoxy-2-methylphenyl)ethan-1-one

1-(5-Bromo-3-methoxy-2-methylphenyl)ethan-1-one

Cat. No.: B13928993
M. Wt: 243.10 g/mol
InChI Key: NUKGOCWGKLHRRQ-UHFFFAOYSA-N
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Description

1-(5-Bromo-3-methoxy-2-methylphenyl)ethan-1-one is an organic compound with the molecular formula C10H11BrO2. It is a derivative of acetophenone, characterized by the presence of a bromine atom, a methoxy group, and a methyl group on the phenyl ring.

Preparation Methods

The synthesis of 1-(5-Bromo-3-methoxy-2-methylphenyl)ethan-1-one typically involves the bromination of 3-methoxy-2-methylacetophenone. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions are carefully controlled to ensure selective bromination at the desired position on the phenyl ring .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

1-(5-Bromo-3-methoxy-2-methylphenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with sodium borohydride produces alcohols .

Scientific Research Applications

1-(5-Bromo-3-methoxy-2-methylphenyl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Bromo-3-methoxy-2-methylphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group on the phenyl ring play crucial roles in its reactivity and biological activity. The compound may act by inhibiting enzymes or interacting with cellular receptors, leading to various biological effects .

Comparison with Similar Compounds

1-(5-Bromo-3-methoxy-2-methylphenyl)ethan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H11BrO2

Molecular Weight

243.10 g/mol

IUPAC Name

1-(5-bromo-3-methoxy-2-methylphenyl)ethanone

InChI

InChI=1S/C10H11BrO2/c1-6-9(7(2)12)4-8(11)5-10(6)13-3/h4-5H,1-3H3

InChI Key

NUKGOCWGKLHRRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1OC)Br)C(=O)C

Origin of Product

United States

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